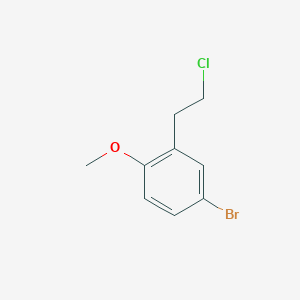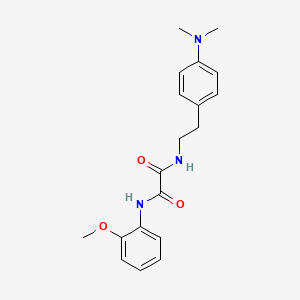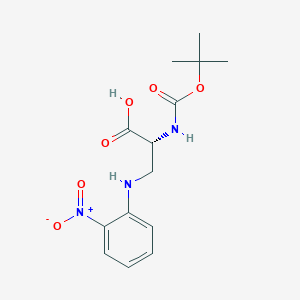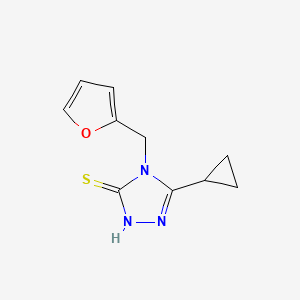
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene, also known as BCEE, is a chemical compound that belongs to the family of alkylating agents. It is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. BCEE is synthesized through a multi-step process, which involves the reaction of 4-bromo-1-methoxybenzene with thionyl chloride, followed by the reaction with ethylene oxide and finally with hydrogen chloride.
作用機序
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is an alkylating agent that works by adding an alkyl group to the DNA or RNA molecule. This modification can lead to DNA or RNA damage, which can result in cell death or mutations. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a bifunctional alkylating agent, which means that it can add two alkyl groups to the DNA or RNA molecule. This makes 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene a potent and effective tool for modifying DNA and RNA structure.
Biochemical and Physiological Effects:
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell death. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has also been shown to have antitumor activity, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is its potency and effectiveness as an alkylating agent. It is also relatively easy to synthesize and can be used in a variety of research applications. However, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to predict. Additionally, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene can be difficult to handle due to its reactivity and potential for toxicity.
将来の方向性
There are many future directions for research involving 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. One potential direction is the development of new therapeutic agents based on the structure of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. Researchers could also investigate the effects of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene on different types of cells and tissues, as well as its potential for use in gene therapy. Additionally, researchers could explore the use of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene in combination with other drugs or therapies to enhance its effectiveness. Overall, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a valuable tool for scientific research, and its potential for future applications is vast.
合成法
The synthesis of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene involves several steps. The first step is the reaction of 4-bromo-1-methoxybenzene with thionyl chloride to form 4-bromo-2-chloro-1-methoxybenzene. The second step involves the reaction of 4-bromo-2-chloro-1-methoxybenzene with ethylene oxide to form 2-(2-chloroethyl)-4-bromo-1-methoxybenzene. Finally, the third step involves the reaction of 2-(2-chloroethyl)-4-bromo-1-methoxybenzene with hydrogen chloride to form 4-bromo-2-(2-chloroethyl)-1-methoxybenzene.
科学的研究の応用
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. It is commonly used as an alkylating agent to study the effects of DNA and RNA modification on cellular processes. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been used in a variety of research fields, including cancer research, genetic research, and molecular biology.
特性
IUPAC Name |
4-bromo-2-(2-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBGWBYMYVINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)



